5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride
Overview
Description
5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride: is a chemical compound with the molecular formula C10H11N3•HCl and a molecular weight of 209.68 g/mol . This compound is notable for its applications in biochemical research, particularly in the field of proteomics . It is characterized by the presence of a pyrazole ring substituted with an o-tolyl group and an amine group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a hydrazine derivative with a 1,3-diketone to form the pyrazole ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Substitution Reaction: The pyrazole ring is then subjected to a substitution reaction with o-toluidine, introducing the o-tolyl group at the 5-position of the pyrazole ring.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding nitroso or nitro derivatives.
Reduction: Reduction of the compound can lead to the formation of hydrazine derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents at the ortho and para positions relative to the existing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Electrophilic reagents like bromine (Br) or chlorosulfonic acid (HSOCl) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, nitroso derivatives, and hydrazine derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.
Medicine: Research into its potential therapeutic effects includes investigations into its role as an anti-inflammatory or anticancer agent.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of catalysis.
Mechanism of Action
The mechanism by which 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-2H-pyrazol-3-ylamine hydrochloride
- 3-Phenyl-2H-pyrazol-5-ylamine hydrochloride
- 5-(2-Methylphenyl)-2H-pyrazol-3-ylamine hydrochloride
Uniqueness
Compared to similar compounds, 5-o-Tolyl-2H-pyrazol-3-ylamine hydrochloride is unique due to the presence of the o-tolyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain biological targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
5-(2-methylphenyl)-1H-pyrazol-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.ClH/c1-7-4-2-3-5-8(7)9-6-10(11)13-12-9;/h2-6H,1H3,(H3,11,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAOFHNCHKMNFHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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